molecular formula C8H19NO2 B1594674 4-(4-Hydroxybutylamino)butan-1-ol CAS No. 79448-06-9

4-(4-Hydroxybutylamino)butan-1-ol

Cat. No. B1594674
CAS RN: 79448-06-9
M. Wt: 161.24 g/mol
InChI Key: FTGIHCSSXPBYMX-UHFFFAOYSA-N
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Patent
US09427475B2

Procedure details

To a solution of bis(4-(benzyloxy)butyl)amine (300 mg, 0.879 mmol) was in a mixed solvent of Dioxane (5 ml)/Water (5 mL), was added PdOH2 (30.8 mg, 0.044 mmol). The reaction was stirred under H2 at 40 PSI for 18 h. LC-MS showed no starting material and formation of desired product. The mixture was filtered through a pad of celite, washed with dioxane/water (10 mL, 1/1). The filtrate was concentrated and dried over high vacuum pump to give the titled compound (130 mg, 0.806 mmol, 92% yield). LC-MS Method A: m/e=162.01 [M+1]; Rt=0.18 min.
Name
bis(4-(benzyloxy)butyl)amine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PdOH2
Quantity
30.8 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][CH2:14][CH2:15][CH2:16][CH2:17][O:18]CC1C=CC=CC=1)C1C=CC=CC=1.O1CCOCC1>O>[NH:13]([CH2:14][CH2:15][CH2:16][CH2:17][OH:18])[CH2:12][CH2:11][CH2:10][CH2:9][OH:8]

Inputs

Step One
Name
bis(4-(benzyloxy)butyl)amine
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCNCCCCOCC1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
PdOH2
Quantity
30.8 mg
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under H2 at 40 PSI for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(CCCCO)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.